2-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine dihydrochloride
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Overview
Description
2-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine dihydrochloride is a chemical compound characterized by the presence of a pyrrolidine ring attached to a pyridine ring, with a trifluoromethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Attachment to Pyridine: The pyrrolidine ring is then attached to the pyridine ring through a nucleophilic substitution reaction. This often involves the use of a halogenated pyridine derivative and a base to facilitate the substitution.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenated derivatives and bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 2-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine dihydrochloride exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine dihydrochloride
- 2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine
Uniqueness
2-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine dihydrochloride is unique due to the position of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This positional difference can lead to variations in binding affinity, selectivity, and overall efficacy in various applications.
Biological Activity
2-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine dihydrochloride, identified by its CAS number 1909309-79-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H11Cl2F3N
- Molecular Weight : 289.12 g/mol
- Structure : The compound consists of a pyridine ring substituted with a pyrrolidine moiety and trifluoromethyl group, contributing to its unique biological activity profile.
Research indicates that compounds similar to 2-(pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Certain derivatives have been noted for their ability to inhibit neutral sphingomyelinase (nSMase), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. For instance, a related compound demonstrated significant inhibition of nSMase2, leading to reduced exosome release from the brain .
- Antibacterial Activity : The compound has shown potential antibacterial effects against various strains of bacteria. In vitro studies have indicated that pyrrolidine derivatives can exhibit potent activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Study 1: Neuroprotective Effects
A study exploring the effects of a related compound (1 (PDDC)) on Alzheimer's disease models revealed that it significantly reduced amyloid plaque formation and improved cognitive function in mice. This suggests that similar compounds may have neuroprotective properties through the inhibition of nSMase activity .
Case Study 2: Antibacterial Efficacy
In another study, derivatives of pyrrolidine were tested against multi-drug resistant strains of bacteria. The results indicated that certain analogs exhibited strong antibacterial activity with low toxicity profiles, making them promising candidates for further development as therapeutic agents .
Properties
IUPAC Name |
2-pyrrolidin-3-yl-6-(trifluoromethyl)pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2.2ClH/c11-10(12,13)9-3-1-2-8(15-9)7-4-5-14-6-7;;/h1-3,7,14H,4-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUMAVHVPIEZEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC(=CC=C2)C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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